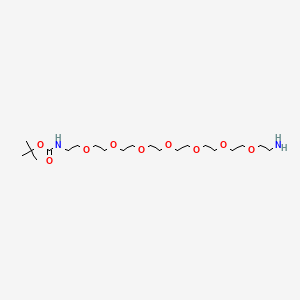

Boc-NH-PEG7-NH2

Descripción

Contextualization within Polyethylene (B3416737) Glycol (PEG) Derivatives for Bioconjugation and Drug Delivery Research

Polyethylene glycol (PEG) derivatives are a cornerstone of modern bioconjugation and drug delivery research. The process of attaching PEG chains to molecules, known as PEGylation, confers several advantageous properties. These include increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of therapeutic agents. t-Boc-N-amido-PEG7-Amine is a member of this important class of compounds, specifically a heterobifunctional PEG linker. axispharm.com

What sets it apart is the presence of two different reactive groups at either end of a seven-unit PEG chain. One end features a primary amine (-NH2) group, while the other is capped with a tert-butyloxycarbonyl (t-Boc) protected amine. creative-biolabs.com This orthogonal reactivity allows for sequential and controlled conjugation to different molecules, a highly desirable feature in the construction of complex molecular architectures. The hydrophilic PEG spacer itself enhances the solubility of the resulting conjugates in aqueous environments. broadpharm.com

Significance of Multifunctional Linkers in Contemporary Medicinal Chemistry and Polymer Science

The era of "one-size-fits-all" molecules in medicinal chemistry and polymer science is rapidly being replaced by a demand for highly tailored, multifunctional constructs. Multifunctional linkers, such as t-Boc-N-amido-PEG7-Amine, are at the heart of this evolution. They serve as molecular bridges, connecting different chemical entities to create novel materials and therapeutic agents with enhanced or entirely new functionalities.

In drug delivery, these linkers are instrumental in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker's stability and cleavage characteristics are critical to the ADC's efficacy and safety. In polymer science, multifunctional linkers enable the creation of complex polymer architectures, such as block copolymers and hydrogels, with precisely controlled properties for applications ranging from tissue engineering to advanced coatings.

The dual functionality of t-Boc-N-amido-PEG7-Amine offers a strategic advantage. The primary amine group can readily react with a variety of functional groups, including carboxylic acids and activated esters, to form stable amide bonds. axispharm.com The t-Boc protected amine, on the other hand, remains inert until the protecting group is removed under mild acidic conditions. broadpharm.com This step-wise reactivity provides chemists with a powerful tool for the rational design and synthesis of complex molecules.

Overview of Academic Research Trajectories for t-Boc-N-amido-PEG7-Amine

The unique properties of t-Boc-N-amido-PEG7-Amine have led to its application in various research areas, particularly in the synthesis of specialized molecular probes. A notable example is its use in the synthesis of isotopically labelled fluorescent dyes for studying biomolecular interactions.

In a 2024 study published in the Journal of Labelled Compounds and Radiopharmaceuticals, researchers utilized t-boc-N-amido-PEG7-amine in the synthesis of a deuterium (B1214612) and carbon-13 labelled tert-Butyl Hoechst dye. broadpharm.com Hoechst dyes are a family of fluorescent stains used to label DNA in live or fixed cells. By incorporating a PEG linker into the dye structure, the researchers aimed to improve its solubility and cell permeability. The t-boc-N-amido-PEG7-amine served as a crucial building block, allowing for the introduction of the PEG spacer and subsequent modifications. This research highlights the compound's role in creating sophisticated tools for biophysical and cellular studies. broadpharm.com

This application underscores the importance of t-Boc-N-amido-PEG7-Amine in facilitating the development of next-generation molecular probes with enhanced properties, thereby advancing our understanding of complex biological systems.

Chemical Compound Information

| Compound Name |

| t-Boc-N-amido-PEG7-Amine |

| Polyethylene Glycol (PEG) |

| tert-Butyl Hoechst dye |

| Deuterium |

| Carbon-13 |

t-Boc-N-amido-PEG7-Amine Properties

| Property | Value | Source |

| CAS Number | 206265-98-7 | broadpharm.com |

| Molecular Formula | C21H44N2O9 | broadpharm.com |

| Molecular Weight | 468.58 g/mol | sigmaaldrich.com |

| Appearance | Varies (often a solid or viscous oil) | N/A |

| Purity | ≥90% (oligomer purity) | sigmaaldrich.com |

| Solubility | Soluble in aqueous media | broadpharm.com |

| Functional Groups | Primary amine (-NH2), t-Boc protected amine | creative-biolabs.com |

| Storage | -20°C | broadpharm.com |

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMIYPOESODPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410538 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206265-98-7 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Rigorous Characterization for T Boc N Amido Peg7 Amine in Academic Research

Rational Design and Synthetic Pathways for t-Boc-N-amido-PEG7-Amine

The synthesis of t-Boc-N-amido-PEG7-Amine is a multi-step process that requires careful planning and execution to ensure high purity and yield. The rational design of this molecule centers on creating a hydrophilic linker with orthogonal protecting groups, enabling selective conjugation at either terminus.

Precursor Selection and Reaction Optimization for PEGylation Reagents

The foundation of synthesizing t-Boc-N-amido-PEG7-Amine lies in the selection of appropriate precursors and the optimization of reaction conditions. Typically, the synthesis starts with a symmetrical PEG diol, which is then monofunctionalized. A common strategy involves the monotosylation of a symmetrical diol, a reaction that can be selectively achieved by using an excess of the diol. mdpi.com

The choice of PEG precursor is critical. While polydisperse PEGs are widely used, they result in a heterogeneous mixture of final products, which can complicate characterization and lead to batch-to-batch variability. acs.org Therefore, for precise applications, monodisperse or discrete PEG (dPEG®) linkers are preferred, as they have a defined molecular weight and spacer arm length. sigmaaldrich.com

Reaction optimization is key to maximizing the yield of the desired monofunctionalized PEG intermediate and minimizing the formation of bifunctionalized byproducts. Factors such as reaction time, temperature, and stoichiometry of reagents must be carefully controlled.

A representative synthetic route could involve the following steps:

Activation of one hydroxyl group of a PEG diol, for instance, by conversion to a tosylate. mdpi.com

Nucleophilic substitution of the tosyl group with an azide (B81097). mdpi.com

Reduction of the azide to an amine. mdpi.com

Protection of the newly formed amine with a Boc group.

Activation of the remaining hydroxyl group.

Conversion of the activated hydroxyl to the terminal amine.

Chemo-selective Protection and Deprotection Strategies, with emphasis on the tert-Butyloxycarbonyl (Boc) Group

The use of protecting groups is fundamental in the synthesis of complex molecules like t-Boc-N-amido-PEG7-Amine to prevent unwanted side reactions. springernature.com The tert-Butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions. tcichemicals.comlifetein.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This protection strategy is chemo-selective, meaning it specifically targets the amino group without reacting with other functional groups present in the molecule. researchgate.net

The orthogonality of the Boc group is a key advantage. It is stable to basic and nucleophilic conditions, allowing for subsequent modifications at the other end of the PEG chain. organic-chemistry.org When the synthetic sequence is complete, the Boc group can be cleaved using acids such as trifluoroacetic acid (TFA) to expose the free amine for conjugation. tcichemicals.combroadpharm.com This selective deprotection is crucial for the stepwise assembly of bioconjugates. researchgate.net The ability to deprotect one amine while the other remains available for reaction is the cornerstone of the utility of this heterobifunctional linker. axispharm.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

To ensure the synthesized t-Boc-N-amido-PEG7-Amine is structurally correct and pure, a combination of advanced analytical techniques is employed. imperial.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of t-Boc-N-amido-PEG7-Amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the Boc group (a singlet around 1.4 ppm), the ethylene (B1197577) glycol repeating units of the PEG chain (a complex multiplet typically between 3.5 and 3.7 ppm), and the protons on the carbons adjacent to the amide and amine functionalities. researchgate.net The integration of these signals provides quantitative information about the ratio of these different protons, confirming the presence and integrity of the key structural components.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for the carbonyl carbon of the Boc group, the carbons of the PEG backbone, and the carbons adjacent to the nitrogen atoms. The chemical shifts of these carbons provide further evidence for the successful synthesis of the target molecule. mdpi.com

Table 1: Representative ¹H NMR Spectral Data for t-Boc-N-amido-PEG7-Amine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.4 | s | 9H, (CH₃)₃C- of Boc group |

| ~3.3 | t | 2H, -CH₂-NH-Boc |

| ~3.5-3.7 | m | 28H, -O-CH₂-CH₂-O- of PEG chain |

| ~2.8 | t | 2H, -CH₂-NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the accurate mass of the synthesized compound, which in turn confirms its elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the PEGylated compound for analysis. pharmtech.com

For t-Boc-N-amido-PEG7-Amine (C₂₁H₄₄N₂O₉), the expected monoisotopic mass is approximately 468.3047 g/mol . broadpharm.com HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), providing strong evidence for the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions. unicampus.it The fragmentation pattern, showing the characteristic loss of the Boc group or cleavage of the PEG chain, provides additional structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification of t-Boc-N-amido-PEG7-Amine and the assessment of its purity. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated based on its hydrophobicity.

For purification, a semi-preparative or preparative HPLC column is used to isolate the desired product from unreacted starting materials, byproducts, and any polydisperse PEG impurities. rsc.org The collected fractions containing the pure compound are then combined.

For purity assessment, an analytical HPLC system is used. The sample is injected onto the column, and the detector (often a UV detector or an evaporative light scattering detector) records the signal as the components elute. A pure sample of t-Boc-N-amido-PEG7-Amine should ideally show a single, sharp peak. The purity is typically reported as a percentage of the total peak area, with values greater than 95% often required for research applications. sigmaaldrich.comsigmaaldrich.com

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| ¹H and ¹³C NMR | Structural Confirmation | Chemical environment of protons and carbons, confirmation of functional groups. |

| HRMS | Accurate Mass Determination | Precise molecular weight, confirmation of elemental composition. |

| HPLC | Purification and Purity Assessment | Separation from impurities, quantitative measure of purity. |

Mechanistic Insights into Chemical Reactivity and Derivatization Strategies of T Boc N Amido Peg7 Amine

Role of the Terminal Amine Functionality in Covalent Bioconjugation Reactions

The unmasked terminal primary amine of t-Boc-N-amido-PEG7-amine serves as a key reactive handle for covalent attachment to various biomolecules and surfaces. thermofisher.com This nucleophilic group readily participates in several well-established bioconjugation reactions. dcchemicals.comcd-bioparticles.net

The primary amine of t-Boc-N-amido-PEG7-amine exhibits efficient reactivity towards activated carboxylic acids, most notably N-hydroxysuccinimide (NHS) esters. dcchemicals.comcd-bioparticles.net This reaction proceeds via nucleophilic acyl substitution to form a stable and robust amide bond. axispharm.comcreativepegworks.com

The kinetics of this amidation reaction are influenced by several factors, with pH being a critical parameter. The reaction is most efficient in neutral to slightly basic conditions, typically within a pH range of 7 to 9. axispharm.comcreativepegworks.comaxispharm.com Under these conditions, the primary amine is sufficiently deprotonated and thus more nucleophilic, facilitating its attack on the electrophilic carbonyl carbon of the NHS ester. europeanpharmaceuticalreview.com The reaction is generally carried out in aqueous buffers, though organic solvents like DMF or DMSO can be used to dissolve the reactants initially. axispharm.comconfluore.com

The selectivity of the reaction for primary amines over other nucleophilic groups, such as the hydroxyl groups of serine or threonine, is a significant advantage. acs.org While reactions with alcohols can occur, the rate is considerably slower than with primary amines under these pH conditions. researchgate.net The reaction progress can be monitored using techniques like LC-MS or TLC. axispharm.comconfluore.com

Interactive Data Table: Reaction Conditions for NHS Ester Coupling

| Parameter | Condition | Rationale |

| pH | 7.0 - 9.0 | Optimizes amine nucleophilicity for efficient reaction. axispharm.comcreativepegworks.comaxispharm.com |

| Temperature | Room Temperature or 4°C | Balances reaction rate and stability of reagents. axispharm.comcreativepegworks.com |

| Solvent | PBS buffer, DMF, DMSO | Provides solubility for reactants and facilitates the reaction. axispharm.comconfluore.com |

| Molar Ratio | 1:1 or slight excess of NHS ester | Drives the reaction to completion. axispharm.comaxispharm.com |

| Reaction Time | 30 minutes - 24 hours | Varies depending on the specific substrates and conditions. axispharm.comconfluore.com |

The terminal amine of t-Boc-N-amido-PEG7-amine can also undergo condensation reactions with carbonyl compounds, specifically aldehydes and ketones. dcchemicals.comcd-bioparticles.net This reaction initially forms a reversible Schiff base (imine). nih.govnih.gov For a stable linkage, the imine is subsequently reduced to a secondary amine in a process known as reductive amination. nih.govnih.govgoogle.com

Reductive amination is a widely used strategy for protein modification and is particularly effective for N-terminal PEGylation. europeanpharmaceuticalreview.comnih.gov The reaction is typically carried out in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine bond without affecting the original carbonyl group. nih.govgoogle.com The pH of the reaction medium is crucial for controlling the reaction, with acidic conditions (around pH 5-6) often favoring imine formation. nih.gov

Studies comparing reductive amination with NHS ester chemistry have shown that reductive amination can exhibit different site selectivity and faster conversion rates for certain proteins. nih.gov The use of PEG aldehydes in reductive amination provides a robust method for creating stable amine linkages in bioconjugates. europeanpharmaceuticalreview.comgoogle.com

Influence of the Polyethylene (B3416737) Glycol (PEG) Spacer on Conjugation Efficiency and Steric Accessibility

The polyethylene glycol (PEG) component of t-Boc-N-amido-PEG7-Amine is not merely an inert spacer but a critical determinant of the molecule's utility in bioconjugation. The seven ethylene (B1197577) glycol repeat units confer specific properties that significantly influence the efficiency of conjugation reactions and the steric accessibility of the conjugated moieties. These properties include enhanced solubility, molecular flexibility, and the ability to modulate the distance between conjugated partners, all of which are pivotal for the successful design of complex biomolecular constructs.

The inherent hydrophilicity of the PEG chain is one of its most significant attributes. precisepeg.com The ethylene oxide units readily form hydrogen bonds with water, which can enhance the aqueous solubility of hydrophobic molecules attached to the linker. chempep.com This property is particularly advantageous when working with proteins, peptides, or small-molecule drugs that have poor solubility in aqueous buffers, thereby facilitating more efficient conjugation reactions in biologically relevant media. purepeg.com

The length and flexibility of the PEG spacer are crucial for overcoming steric hindrance, a common challenge in bioconjugation. precisepeg.compurepeg.com Steric hindrance can impede the reaction between two large molecules, such as antibodies or proteins. The PEG7 spacer arm physically separates the reactive termini, providing the necessary spatial freedom for the functional groups to approach and react with their targets on other molecules. chempep.com Research indicates that adjusting the PEG chain length allows for precise spatial control, which is essential for optimizing the interaction between the conjugated molecule and its biological target. precisepeg.compurepeg.com Longer PEG chains are generally associated with greater flexibility and a more pronounced reduction in steric hindrance, which is especially important when linking large biomolecules. precisepeg.com

However, the relationship between PEG spacer length and biological function is not always linear. While a certain length is required to overcome steric barriers, an excessively long spacer can sometimes lead to a decrease in binding affinity by masking the biologically active site of a peptide or protein. mdpi.com Therefore, the discrete length of the PEG7 linker represents a balance, providing sufficient spacing to mitigate steric effects without introducing excessive flexibility that could negatively impact the biological activity of the final conjugate.

Research has demonstrated the tangible effects of PEG spacer length on the performance of bioconjugates. For instance, a study investigating the pretargeting performance of radiolabeled ligands for positron emission tomography (PET) utilized both t-Boc-N-amido-PEG3-amine and t-Boc-N-amido-PEG7-amine to synthesize ferrocene-based radioligands. nih.gov This direct comparison allowed for the evaluation of the linker's impact on the pharmacokinetic profile and tumor uptake of the resulting agents. nih.gov

Another study on antibody-based nanocarriers highlighted that PEG spacer length substantially affects the targeting of dendritic cell subsets. nih.govresearchgate.net The findings revealed that the optimal PEG length for effective cell targeting was highly dependent on the specific cell type. While nanocarriers functionalized with a shorter PEG linker (0.65 kDa) showed the best targeting for one dendritic cell line, a longer PEG linker (5 kDa) was necessary for efficient accumulation in other types of primary dendritic cells. nih.govresearchgate.net This underscores the importance of selecting an appropriate linker length, such as that provided by the PEG7 chain, to achieve the desired biological outcome.

The table below summarizes findings from a study comparing the effect of different PEG linker lengths on the cellular uptake of nanocarriers, illustrating the principle that linker length is a critical parameter for optimizing biological interactions.

| Linker Type | Target Cell | Relative Uptake/Targeting Efficiency | Key Finding |

| Short PEG Linker (e.g., 0.65 kDa) | DC2.4 Cell Line | High | Effective for specific cell line targeting. nih.govresearchgate.net |

| Long PEG Linker (e.g., 5 kDa) | DC2.4 Cell Line | Lower | Less effective for this specific cell line. nih.govresearchgate.net |

| Short PEG Linker (e.g., 0.65 kDa) | Primary BMDCs & cDC1s | Low | Inefficient targeting of primary cells. nih.govresearchgate.net |

| Long PEG Linker (e.g., 5 kDa) | Primary BMDCs & cDC1s | High | Required for efficient targeting of primary DC subsets. nih.govresearchgate.net |

This table is a representation of findings that demonstrate the principle of PEG length dependency in cellular targeting and does not represent data from a single, direct comparative experiment of t-Boc-N-amido-PEG7-Amine itself but illustrates the established scientific principle.

Furthermore, studies on aptamer-amphiphile self-assembly have shown that spacers are crucial for overcoming steric hindrances between adjacent aptamers, thereby increasing the avidity of multivalent constructs. researchgate.net One such study noted that an aptamer demonstrated stronger binding affinity to its target when attached to a PEG8 spacer compared to a PEG4 spacer, reinforcing the concept that sufficient spacer length is key to preserving or enhancing biological activity. researchgate.net

Multifaceted Applications of T Boc N Amido Peg7 Amine in Advanced Bioconjugation and Translational Research

Engineering of Biologically Active Molecules for Enhanced Efficacy and Targeting

The unique structure of t-Boc-N-amido-PEG7-amine makes it an ideal building block for the sophisticated engineering of complex, biologically active molecules. Its defined length and hydrophilicity are leveraged to optimize the pharmacological properties of peptides, proteins, and other therapeutic constructs.

Site-Specific Peptide and Protein Functionalization for Biochemical Probes

The creation of precise biochemical probes for research and diagnostics relies on the ability to functionalize proteins and peptides at specific sites without compromising their biological activity. t-Boc-N-amido-PEG7-amine facilitates this through a controlled, stepwise conjugation strategy. axispharm.com The terminal primary amine can be coupled to a specific amino acid residue (e.g., glutamic acid or aspartic acid) or the C-terminus of a peptide or protein. axispharm.com Once this initial conjugation is complete, the Boc-protecting group on the other end of the PEG linker can be removed to reveal a new primary amine. broadpharm.com This newly exposed amine serves as a reactive handle for the attachment of a second molecule, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or other reporter molecules. This methodological control is crucial for developing highly specific probes for use in proteomics and other biochemical assays. biochempeg.combroadpharm.com

| Functional Group | Reactivity | Application in Probe Synthesis |

| Primary Amine (-NH2) | Reacts with carboxylic acids, activated NHS esters, and carbonyls. creative-biolabs.comcd-bioparticles.netaxispharm.com | Initial, site-specific attachment to the target peptide or protein. |

| Boc-Protected Amine (-NH-Boc) | Stable during initial conjugation; deprotected under mild acidic conditions. broadpharm.combroadpharm.com | Allows for subsequent, controlled attachment of a reporter molecule (e.g., dye, biotin). |

| PEG7 Spacer | Hydrophilic, flexible chain. cd-bioparticles.netbroadpharm.com | Increases solubility of the final conjugate and acts as a flexible spacer between the biomolecule and the label. |

Development of Antibody-Drug Conjugates (ADCs) utilizing PEGylation Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting these two components is critical to the ADC's success. PEG linkers, including t-Boc-N-amido-PEG7-amine derivatives, are frequently employed in ADC development. broadpharm.commedkoo.com The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the entire ADC construct. broadpharm.com In the synthesis of an ADC, a derivative of this linker can be used to covalently attach the cytotoxic payload to the antibody. The bifunctional nature of the core t-Boc-N-amido-PEG7-amine structure is essential for building these complex molecules, enabling the sequential attachment of the payload and the antibody-reactive moiety. creative-biolabs.comcreative-biolabs.com

| ADC Component | Function | Role of PEG7 Linker |

| Antibody | Binds to a specific antigen on target cells (e.g., cancer cells). | The linker provides a stable connection point to the antibody. |

| Cytotoxic Drug | Kills the target cell upon internalization. | The linker attaches the drug, often via a cleavable or non-cleavable bond. |

| Linker | Connects the antibody and the drug. | A PEG7-based linker enhances solubility, provides spatial separation between the antibody and drug, and can influence the overall stability and efficacy of the ADC. broadpharm.commedkoo.com |

Design of Proteolysis Targeting Chimeras (PROTACs) as Molecular Degraders

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific disease-causing proteins. medchemexpress.com A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com t-Boc-N-amido-PEG7-amine is a valuable building block for synthesizing these linkers. biochempeg.combroadpharm.com The length and flexibility of the PEG7 chain are critical parameters in PROTAC design, as they determine the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. The bifunctional nature of the linker allows for the sequential and directed synthesis of the final PROTAC molecule. medchemexpress.com

| PROTAC Component | Function | Relevance of t-Boc-N-amido-PEG7-Amine |

| Target Protein Ligand | Binds specifically to the protein intended for degradation. | The linker is used to connect this ligand to the E3 ligase ligand. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme. | The linker is attached to this ligand, completing the bifunctional molecule. |

| PEG7 Linker | Covalently connects the two ligands. medchemexpress.com | Provides optimal spacing and flexibility for the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase. Its hydrophilic nature improves the overall solubility of the PROTAC. biochempeg.combroadpharm.com |

Advanced Nanomaterial Functionalization for Biomedical Research

The surface properties of nanomaterials dictate their interaction with biological systems. Functionalization with biocompatible molecules like PEG is a key strategy to control these interactions for applications in drug delivery and medical imaging.

Surface Modification of Nanoparticles for Targeted Delivery and Imaging

Nanoparticles used in medicine are often coated with PEG chains—a process known as PEGylation—to improve their biocompatibility and circulation time. biochempeg.comaxispharm.com t-Boc-N-amido-PEG7-amine is an ideal reagent for this purpose. Its terminal amine group can be reacted with functional groups on the surface of various nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) to form stable, covalent bonds. This PEG layer shields the nanoparticle from opsonization and clearance by the immune system. Furthermore, after deprotection of the Boc group, the newly formed terminal amine can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticle to specific cells or tissues, thereby creating a targeted drug delivery or imaging agent. axispharm.com

Integration into Self-Assembled Monolayers and Surface Coatings

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. They are widely used to precisely control the surface chemistry of materials in biomedical research. brkrchem.com Amino-PEG compounds can be used to create SAMs on surfaces like gold or silica. uni-regensburg.de By anchoring the molecule to the surface, a dense layer of PEG chains can be formed, creating a non-fouling background that resists the non-specific adsorption of proteins and cells. precisepeg.com The terminal amine group (after Boc deprotection) on the outer surface of the SAM can then be used to immobilize specific bioactive molecules in a controlled orientation, creating a functional surface for biosensors, cell culture platforms, or implantable medical devices. brkrchem.comprecisepeg.com

Radiopharmaceutical Development and Molecular Imaging Probe Conjugation

The heterobifunctional nature of t-Boc-N-amido-PEG7-Amine makes it an invaluable linker in the construction of complex biomolecules for medical imaging and therapy. creative-biolabs.comcd-bioparticles.net The terminal primary amine can be readily conjugated to various molecules, while the Boc-protected amine allows for subsequent, controlled reactions after deprotection under mild acidic conditions. broadpharm.comaxispharm.com The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media, a critical factor for in vivo applications. broadpharm.comaxispharm.com

Synthesis of Radioligands for Positron Emission Tomography (PET)

In the realm of PET imaging, t-Boc-N-amido-PEG7-Amine serves as a crucial building block for the synthesis of targeted radioligands. A notable application is in the development of ferrocene-based radioligands for pretargeted PET imaging. For instance, researchers have synthesized [⁶⁴Cu]Cu-NOTA-PEG₇-Fc by first reacting ferrocenecarboxaldehyde with t-Boc-N-amido-PEG7-amine. nih.gov This initial step is followed by deprotection of the Boc group and subsequent conjugation with a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which can then be radiolabeled with a positron-emitting radionuclide such as copper-64 (⁶⁴Cu). nih.gov The PEG₇ linker in this construct plays a significant role in the pharmacokinetic profile of the resulting radioligand. nih.gov

The synthesis of such radioligands involves a multi-step process that leverages the orthogonal reactivity of the functional groups on the t-Boc-N-amido-PEG7-Amine linker. The primary amine allows for initial conjugation, and after the Boc group is removed, the newly exposed amine is available for coupling with other molecules, such as chelators for radiometals. axispharm.com This strategic approach is fundamental to creating sophisticated probes for PET imaging that can target specific biological markers.

Methodologies for Fluorescent Probe Derivatization and Labeling

While direct examples of t-Boc-N-amido-PEG7-Amine in fluorescent probe derivatization are not extensively detailed in the provided context, its structural features make it highly suitable for such applications. The terminal amine group is reactive towards a variety of functional groups commonly found on fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters. axispharm.comdcchemicals.com This allows for the covalent attachment of a fluorophore to the PEG linker.

The process would typically involve:

Reaction of the primary amine of t-Boc-N-amido-PEG7-Amine with an NHS-activated fluorescent dye.

Deprotection of the Boc group to expose the second primary amine.

Conjugation of this newly available amine to a targeting moiety (e.g., a peptide or antibody).

This methodology allows for the creation of targeted fluorescent probes where the PEG₇ spacer serves to increase hydrophilicity and provide spatial separation between the fluorophore and the targeting ligand, which can help to minimize quenching and steric hindrance.

Contributions to Regenerative Medicine and Biomaterials Science

The properties of t-Boc-N-amido-PEG7-Amine are also being leveraged in the development of advanced biomaterials for regenerative medicine.

Integration into Hydrogel Networks for Controlled Release Systems

Hydrogels are water-swollen polymer networks that are widely used in drug delivery and tissue engineering. The incorporation of molecules like t-Boc-N-amido-PEG7-Amine into hydrogel structures can introduce specific functionalities. While direct studies detailing the use of this specific PEG₇ linker in hydrogels for controlled release are emerging, the principles of PEGylation in this context are well-established. The amine groups on the linker can be used to crosslink with the polymer backbone of a hydrogel, thereby integrating the PEG chain into the network. elsevierpure.com

The hydrophilic PEG chains can influence the swelling properties of the hydrogel and can be used to create pockets within the network for the encapsulation and subsequent controlled release of therapeutic agents. The terminal amine, after deprotection, could also serve as a conjugation point for tethering drugs or bioactive molecules within the hydrogel matrix.

Functional Coatings for Biocompatible Surfaces

Creating biocompatible surfaces is crucial for medical implants and devices to prevent adverse reactions from the body. PEGylation is a common strategy to confer "stealth" properties to surfaces, reducing protein adsorption and cell adhesion. t-Boc-N-amido-PEG7-Amine can be used to functionalize surfaces through its reactive amine group. biochempeg.com

The process typically involves activating a surface with functional groups that can react with the primary amine of the linker. Once tethered to the surface, the PEG chains form a hydrophilic brush layer that repels proteins and cells. The Boc-protected amine at the other end can be deprotected to introduce a reactive site on the surface, allowing for the subsequent immobilization of specific biomolecules, such as growth factors or antibodies, to promote desired cellular interactions. nih.gov

Applications in Cell Culture and Cell Surface Modification Research

The ability to modify cell surfaces with specific molecules is a powerful tool in cell biology research. t-Boc-N-amido-PEG7-Amine can be used to tether molecules to cell surfaces, a process often referred to as "cell surface engineering." biochempeg.com

Comparative Analysis and Structure Activity Relationship Studies of T Boc N Amido Pegn Amine Analogues

Impact of Polyethylene (B3416737) Glycol Chain Length (n) on Bioconjugation Yields and Biological Performance

The number of repeating ethylene (B1197577) glycol units (n) in a t-Boc-N-amido-PEGn-Amine linker is a critical design parameter that significantly influences both the efficiency of the conjugation process and the in vivo performance of the resulting bioconjugate.

Bioconjugation Yields: The length of the PEG chain can directly affect conjugation yields, primarily due to steric hindrance. Research on branched PEG polymers, which present significant steric bulk, has shown that systematically increasing the linker length between the polymer's reactive end-group and its bulky side chains can improve conjugation efficiency. rsc.org In one study, increasing the linker from one to three ethylene glycol (EG) units boosted the conjugation yield to bovine serum albumin (BSA) from 10% to 24%. rsc.org For beta-lactoglobulin (βLG), the yield progressively increased from 9% to 33% as the linker length was extended from one to six EG units. rsc.org This demonstrates that a longer, more flexible PEG chain can better overcome the steric hindrance imposed by the architecture of both the polymer and the protein, allowing the reactive groups to approach each other more effectively.

Biological Performance: The PEG chain length plays a crucial role in the pharmacokinetic and pharmacodynamic properties of bioconjugates. nih.gov Generally, increasing the molecular weight of the PEG chain can enhance the hydrodynamic size of the conjugate, which helps to reduce renal clearance and minimize recognition by macrophages, thereby prolonging its circulation half-life. mdpi.com For example, a study on Affibody-based drug conjugates found that increasing the PEG chain from 4 kDa to 10 kDa extended the in-vivo half-life from 49.2 minutes to 219.0 minutes, an 11.2-fold extension. mdpi.com

However, this increase in size can come at a cost. The same study noted that the longer PEG chain had a negative effect on in vitro cytotoxicity, with the IC50 value increasing. mdpi.com Despite this, the significantly prolonged circulation time resulted in a more potent tumor growth inhibition effect in vivo, highlighting that an optimal balance must be struck between in vitro potency and in vivo pharmacokinetics. mdpi.com Similarly, another study found that while the PEG-linker length on folate-conjugated liposomes had no significant effect on cellular uptake in vitro, longer linkers led to significantly increased tumor accumulation in vivo. dovepress.com

Table 1: Impact of PEG Chain Length on Conjugation Yield and Biological Efficacy

| Parameter | Shorter PEG Chain | Longer PEG Chain | Key Finding | Source |

|---|---|---|---|---|

| Conjugation Yield (to βLG) | 9% (1 EG unit) | 33% (6 EG units) | Longer linkers can overcome steric hindrance, increasing conjugation yields. | rsc.org |

| In Vivo Half-Life (ADC) | 49.2 min (4 kDa PEG) | 219.0 min (10 kDa PEG) | Increasing PEG molecular weight significantly prolongs circulation time. | mdpi.com |

| In Vitro Cytotoxicity (ADC) | IC50: 31.9 nM (4 kDa PEG) | IC50: 111.3 nM (10 kDa PEG) | Longer PEG chains can sometimes reduce in vitro activity. | mdpi.com |

| In Vivo Tumor Targeting | Lower Accumulation | Higher Accumulation | Longer linkers can improve tumor accumulation of nanoparticles in vivo. | dovepress.com |

Evaluation of Terminal Functional Group Variations on Reactivity and Application Scope

By modifying the terminal functional group of the t-Boc-N-amido-PEGn-X framework, a diverse range of reactive linkers can be created, each tailored for specific bioconjugation strategies. This versatility allows for the precise and efficient coupling of molecules through various chemical reactions.

An analogue structured as t-Boc-N-amido-PEGn-Azide is a powerful tool for "click chemistry." The terminal azide (B81097) group (-N₃) is primed to react with an alkyne-functionalized molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. biochempeg.com This reaction is renowned for its high efficiency, specificity, mild reaction conditions, and high yields, which can reach over 80% even with sterically demanding molecules. mdpi.com The resulting triazole linkage is exceptionally stable. mdpi.com This makes azide-functionalized PEG linkers ideal for applications requiring robust and specific conjugation, such as attaching probes to biomolecules or assembling complex macromolecular structures. biochempeg.comnih.gov The orthogonally protected Boc-amine allows for a subsequent, separate conjugation step after the click reaction is complete.

A t-Boc-N-amido-PEGn-Tosyl analogue incorporates a terminal tosylate group (-OTs). broadpharm.com The tosyl group is an excellent leaving group in nucleophilic substitution (SN2) reactions because its corresponding anion is highly stabilized by resonance. broadpharm.com This high reactivity allows the linker to be efficiently conjugated to molecules bearing nucleophilic groups such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). broadpharm.comchemscene.com This chemistry provides a straightforward and effective method for attaching the PEG linker to a wide variety of substrates. broadpharm.com The reaction rate can be influenced by the PEG chain length, with shorter chains sometimes exhibiting faster kinetics due to reduced steric hindrance. The t-Boc-N-Amido-PEG7-Tos variant is a specific example of this class, offering a balance of solubility and reactivity. broadpharm.com

Complementary to the azide analogues, t-Boc-N-amido-PEGn-Propargyl linkers feature a terminal alkyne group (-C≡CH). These are also key reagents for click chemistry, designed to react with azide-functionalized molecules via the same CuAAC reaction. axispharm.commedchemexpress.com This provides the same benefits of high yield and specificity, forming a stable triazole linkage. medkoo.com Heterobifunctional linkers containing a propargyl group and another reactive handle, such as a carboxylic acid, are well-established for creating bioconjugates. broadpharm.com The propargyl-functionalized analogue of t-Boc-N-amido-PEG7-amine would allow for initial conjugation to an azide-bearing molecule, followed by deprotection of the Boc-group to reveal an amine for a second coupling reaction.

The t-Boc-N-amido-PEGn-Carboxylic Acid analogue is designed for one of the most common bioconjugation reactions: amide bond formation. broadpharm.com The terminal carboxylic acid (-COOH) can be readily coupled to primary amine groups on a target molecule, such as the lysine (B10760008) residues of a protein. broadpharm.combiochempeg.com This reaction typically requires the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a stable amide bond. broadpharm.comnih.gov This methodology is robust, widely used, and results in a very stable linkage. nih.govpolysciences.com

Table 2: Summary of t-Boc-N-amido-PEGn-X Analogue Reactivity

| Analogue Name | Terminal Group (X) | Reactive Partner | Reaction Type | Resulting Linkage |

|---|---|---|---|---|

| t-Boc-N-amido-PEGn-Azide | Azide (-N₃) | Alkyne | CuAAC (Click Chemistry) | Triazole |

| t-Boc-N-amido-PEGn-Tosyl | Tosylate (-OTs) | Amine, Thiol, Hydroxyl | Nucleophilic Substitution | Ether, Amine, Thioether |

| t-Boc-N-amido-PEGn-Propargyl | Propargyl (-C≡CH) | Azide | CuAAC (Click Chemistry) | Triazole |

| t-Boc-N-amido-PEGn-Acid | Carboxylic Acid (-COOH) | Primary Amine | Amide Coupling (EDC/HATU) | Amide |

Comparative Efficacy and Versatility of t-Boc-N-amido-PEG7-Amine against Other PEG Linker Chemistries

The utility of t-Boc-N-amido-PEG7-Amine is best understood by comparing its core features—heterobifunctionality and amide bond formation—against other prevalent PEG linker strategies.

Heterobifunctionality: A key advantage of the t-Boc-N-amido-PEG7-amine structure is its heterobifunctional nature. jenkemusa.com Having two different reactive groups (a primary amine and a protected amine) allows for controlled, sequential conjugation, minimizing the formation of undesired homodimers or other cross-reactions that can occur with homobifunctional linkers. nih.gov This level of control is crucial for the synthesis of complex architectures like ADCs and PROTACs where precise placement of each component is essential.

Amide Bond Chemistry vs. Other Chemistries: The primary amine of the linker readily participates in amide bond formation, a cornerstone of bioconjugation. axispharm.com The resulting amide bond is known for its high stability under physiological conditions, which is critical for ensuring that a conjugate remains intact in vivo until it reaches its target. nih.gov While highly effective, this chemistry can be compared to others:

Click Chemistry (Azide/Alkyne): CuAAC offers exceptional specificity and efficiency, often proceeding with higher yields and fewer side products than traditional amide coupling. biochempeg.commdpi.com However, the amine-carboxyl coupling strategy is extremely well-established, requires readily available reagents, and does not necessitate the introduction of azide or alkyne handles into the binding partners beforehand if they already possess native amines or carboxyls.

Thiol-Maleimide Chemistry: This is another popular bioconjugation method, where a thiol group (e.g., from a cysteine residue) reacts with a maleimide-functionalized PEG. While effective, the resulting thioether bond can sometimes be less stable in vivo compared to an amide bond, potentially undergoing a retro-Michael reaction.

The Role of the PEG Backbone: The versatility of the linker is not solely defined by its terminal groups but also by its PEG backbone. Compared to simple alkyl chains, PEG linkers offer enhanced water solubility and biocompatibility. creativepegworks.com Furthermore, the ether oxygens within the PEG chain can act as hydrogen bond acceptors. This was shown to be a critical interaction for the PROTAC MZ1, where a PEG linker's oxygen atom formed a hydrogen bond that contributed to binding, an interaction that would be absent with a simple alkyl linker. nih.gov However, PEG is not always the optimal choice. In some cases, more rigid or electronically distinct linkers, such as a pyrimidine-based structure, can offer more complementary electrostatics and lead to improved binding affinity compared to a flexible PEG chain. cresset-group.com

Future Perspectives and Emerging Research Directions for T Boc N Amido Peg7 Amine in Interdisciplinary Science

Exploration of Novel Bioconjugation Chemistries and Methodologies

The unique structure of t-Boc-N-amido-PEG7-Amine, with its pre-existing amine and a protected amine, makes it an ideal scaffold for advanced, multi-step bioconjugation strategies. The free primary amine can react with a variety of functional groups, such as carboxylic acids and activated NHS esters, while the Boc-protected amine remains inert. cd-bioparticles.netmedkoo.com Following the initial conjugation, the Boc group can be removed to expose a new reactive site for further functionalization. axispharm.com This sequential approach provides researchers with precise control over the construction of complex molecular architectures.

Future research is moving beyond conventional amine chemistry to explore more sophisticated and orthogonal ligation techniques. The true potential of linkers like t-Boc-N-amido-PEG7-Amine lies in their integration with "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions. nih.govresearchgate.net For instance, the primary amine could be used to attach the linker to a protein, and the second amine, after deprotection and modification into an azide (B81097) or alkyne, could then be used to "click" on a separate molecule, such as an imaging agent or a targeting ligand, with high efficiency and specificity. nih.gov

Another emerging direction is the development of cleavable linker strategies. axispharm.com While t-Boc-N-amido-PEG7-Amine itself forms stable amide bonds, its core structure could be integrated into larger constructs that include cleavable moieties. These linkers can be designed to break apart under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), allowing for the controlled release of a therapeutic payload at the target site. Designer PEG linkers that are cleavable during traditional analytical workflows are also being developed to simplify the characterization of complex bioconjugates, a critical aspect of therapeutic protein development. acs.org

| Bioconjugation Strategy | Description | Potential Advantage with t-Boc-N-amido-PEG7-Amine |

| Sequential Ligation | Stepwise conjugation utilizing the free amine first, followed by deprotection and reaction of the second amine. | Precise control over the synthesis of trifunctional or complex conjugates. |

| Click Chemistry | Use of highly efficient and specific reactions (e.g., CuAAC, thiol-ene) for the second conjugation step. | High-yield, rapid conjugation under biocompatible conditions for attaching diverse payloads. nih.gov |

| Enzyme-Mediated Ligation | Employing enzymes to form specific bonds, offering high selectivity and mild reaction conditions. | Can be used orthogonally to traditional chemical methods for conjugating sensitive biomolecules. |

| Cleavable Linker Integration | Incorporating a chemically or enzymatically labile bond within the larger construct. | Enables controlled drug release at a target site and facilitates analytical characterization. axispharm.comacs.org |

Development of Advanced Therapeutic and Diagnostic Modalities

The properties of t-Boc-N-amido-PEG7-Amine are particularly well-suited for addressing challenges in drug delivery and diagnostics. biochempeg.com The PEG spacer enhances the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic size, which can reduce renal clearance and prolong circulation time. biochempeg.comchempep.com

A primary area of impact is in the development of next-generation Antibody-Drug Conjugates (ADCs) . creative-biolabs.com ADCs utilize monoclonal antibodies to deliver potent cytotoxic drugs directly to cancer cells. The linker connecting the antibody and the drug is a critical component, influencing the ADC's stability, efficacy, and toxicity. biochempeg.com The defined length and hydrophilic nature of the PEG7 spacer in t-Boc-N-amido-PEG7-Amine can improve the solubility of the ADC, prevent aggregation, and create optimal spacing between the antibody and the payload to avoid steric hindrance. purepeg.com

Another cutting-edge therapeutic modality where this linker is expected to contribute is in PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The linker is crucial for PROTAC development, as its length and composition determine the efficiency of this induced degradation. vectorlabs.com The precise, monodisperse nature of linkers like t-Boc-N-amido-PEG7-Amine is ideal for optimizing the critical distance between the two ends of the PROTAC molecule. vectorlabs.com

Furthermore, this linker is instrumental in creating sophisticated nanoparticle-based drug delivery systems . creative-biolabs.comjenkemusa.com The bifunctional nature of the molecule allows it to first be anchored to the surface of a nanoparticle (e.g., a liposome (B1194612) or polymer nanoparticle), with the PEG chain extending outwards to provide a "stealth" coating that helps evade the immune system. creative-biolabs.com Following deprotection, the newly exposed amine can be used to attach targeting ligands (such as peptides or antibodies) that guide the nanoparticle to specific cells or tissues, creating a targeted and effective therapeutic or diagnostic agent. nih.gov

| Modality | Role of t-Boc-N-amido-PEG7-Amine | Key Advantages |

| Antibody-Drug Conjugates (ADCs) | Acts as a hydrophilic, non-cleavable linker between the antibody and the cytotoxic payload. creative-biolabs.com | Improves solubility, stability, and pharmacokinetics; provides optimal drug spacing. purepeg.com |

| PROTACs | Serves as a precise-length spacer connecting a target-binding ligand and an E3 ligase-binding ligand. | Enables optimization of ternary complex formation for efficient protein degradation. vectorlabs.com |

| Targeted Nanoparticles | Functions as a versatile linker to both stabilize the nanoparticle and attach targeting moieties. | Creates "stealth" nanoparticles with enhanced circulation and specific cell-targeting capabilities. creative-biolabs.comjenkemusa.com |

| Diagnostic Probes | Links fluorescent dyes or other imaging agents to targeting molecules (e.g., peptides, antibodies). | Facilitates the development of highly specific probes for molecular imaging and diagnostic assays. axispharm.com |

Integration into Complex Supramolecular Assemblies and Smart Materials

The future of materials science is increasingly focused on creating "smart" materials that can respond to environmental stimuli or mimic biological structures. t-Boc-N-amido-PEG7-Amine is a valuable building block for these advanced materials due to its ability to facilitate controlled functionalization and cross-linking.

A significant application lies in the fabrication of hydrogels for tissue engineering and regenerative medicine . Hydrogels are water-swollen polymer networks that can mimic the extracellular matrix (ECM) of natural tissues. nih.gov The bifunctional nature of t-Boc-N-amido-PEG7-Amine allows it to act as a cross-linking agent to form the hydrogel network. Critically, the protected amine group provides a latent reactive site that can be activated after the hydrogel is formed. This allows for the subsequent immobilization of bioactive molecules, such as growth factors or cell-adhesion peptides (e.g., RGD sequences), in a spatially controlled manner, creating a more sophisticated and functional microenvironment for cells. nih.gov

This linker can also be integrated into self-assembling systems , such as those formed by peptide amphiphiles. rsc.orgcam.ac.uk These molecules can spontaneously form nanostructures like nanofibers, nanotubes, or vesicles. By conjugating t-Boc-N-amido-PEG7-Amine to these peptides, researchers can tune the hydrophilic-hydrophobic balance to better control the self-assembly process. Furthermore, the terminal amine groups can be used to link different peptide assemblies together or to functionalize the surface of the resulting nanostructures. This opens the door to creating novel materials with applications ranging from drug delivery vehicles to coatings that can prevent biofilm formation. peptide.com

The development of stimuli-responsive materials represents another exciting frontier. For example, photoresponsive units can be incorporated into peptides to allow for light-induced control over their self-assembly and disassembly. aip.org t-Boc-N-amido-PEG7-Amine can be used to precisely position other functional molecules within these dynamic systems, leading to materials that can release a payload or change their mechanical properties in response to a specific light trigger. aip.org

Computational Modeling and Theoretical Investigations of Molecular Interactions and Design Principles

As the complexity of bioconjugates and materials increases, the ability to predict their behavior becomes paramount. Computational modeling and theoretical investigations are emerging as indispensable tools for the rational design of systems incorporating linkers like t-Boc-N-amido-PEG7-Amine. nih.govnih.gov

Computational methods are also crucial for predicting molecular interactions. acs.org Before synthesizing a complex PROTAC, for example, modeling can be used to predict whether the PEG7 linker is of the appropriate length and flexibility to allow the two binding ligands to engage their respective target proteins simultaneously and form a stable and productive ternary complex. This predictive power significantly reduces the need for laborious and costly trial-and-error synthesis and screening.

| Modeling Technique | Application for t-Boc-N-amido-PEG7-Amine Systems | Insights Gained |

| Molecular Dynamics (MD) Simulation | Predicting the 3D conformation of PEGylated proteins, ADCs, or nanoparticles. nih.govnih.gov | Understanding of linker flexibility, hydrodynamic radius, and shielding effects on the conjugated molecule. researchgate.net |

| Quantum Chemical Methods | Calculating bond energies and charge distributions within the linker and its conjugates. | Prediction of chemical stability and reactivity at different sites of the molecule. patsnap.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features of linkers with biological activity or physicochemical properties. | Guiding the design of linkers with improved bystander killing effects or reduced efflux in ADCs. digitellinc.com |

| Machine Learning / AI | High-throughput screening of virtual linker libraries to identify optimal candidates. | Rapid identification of linkers predicted to have ideal stability, solubility, and pharmacokinetic profiles. patsnap.com |

Q & A

Basic Research Questions

Q. What are the key structural and functional properties of t-boc-N-amido-PEG7-Amine that make it suitable for bioconjugation in experimental settings?

- The compound features a Boc-protected amine and a free amine group, enabling stepwise conjugation strategies. The PEG7 spacer enhances aqueous solubility and reduces steric hindrance during reactions. The Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), allowing controlled exposure of the amine group for subsequent coupling with carboxylic acids, NHS esters, or carbonyls .

Q. How can researchers validate the purity and stability of t-boc-N-amido-PEG7-Amine during storage and experimental use?

- Analytical methods such as HPLC (for purity assessment) and NMR (for structural confirmation) are essential. Stability should be monitored under recommended storage conditions (-20°C), with periodic mass spectrometry checks to detect degradation products like free amines or PEG chain oxidation .

Q. What methodologies are recommended for conjugating t-boc-N-amido-PEG7-Amine to biomolecules (e.g., peptides or antibodies)?

- Use carbodiimide crosslinkers (e.g., EDC/sulfo-NHS) to activate carboxylic acids on target biomolecules for reaction with the free amine. For Boc-deprotected amines, optimize pH (4.5–6.5) to ensure efficient coupling while minimizing side reactions. Post-conjugation, purify via size-exclusion chromatography to remove unreacted PEG .

Advanced Research Questions

Q. How can researchers address contradictions in conjugation efficiency data when using t-boc-N-amido-PEG7-Amine across different experimental models (e.g., in vitro vs. in vivo)?

- Systematically evaluate variables such as pH , temperature , and solvent composition (e.g., DMSO vs. aqueous buffers). In vivo environments may require additional PEGylation optimization to counteract enzymatic degradation or nonspecific binding. Use fluorescent probes (e.g., FITC-labeled PEG derivatives) to track conjugation efficiency dynamically .

Q. What experimental design principles should guide the use of t-boc-N-amido-PEG7-Amine in drug delivery systems to ensure reproducibility?

- Apply DoE (Design of Experiments) to test factors like PEG chain length (PEG7 vs. PEG15), deprotection time, and molar ratios. Include negative controls (e.g., non-deprotected PEG) and validate outcomes using orthogonal techniques (e.g., SPR for binding affinity, LC-MS for conjugate integrity) .

Q. How can researchers resolve discrepancies in solubility data for t-boc-N-amido-PEG7-Amine derivatives in complex biological matrices?

- Characterize solubility under physiologically relevant conditions (e.g., PBS, serum-containing media) using dynamic light scattering (DLS) to assess aggregation. If solubility issues persist, consider modifying the PEG chain length or introducing hydrophilic moieties (e.g., carboxylate groups) while retaining Boc protection for selective reactivity .

Q. What strategies are effective for optimizing Boc-deprotection kinetics without compromising the integrity of sensitive biomolecules?

- Titrate acidic conditions (e.g., TFA concentration, exposure time) and monitor deprotection via FT-IR (loss of Boc carbonyl peak at ~1680 cm⁻¹). For acid-sensitive targets, explore alternative protecting groups (e.g., Fmoc) or enzymatic cleavage methods .

Methodological Frameworks for Hypothesis Testing

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions involving t-boc-N-amido-PEG7-Amine?

- Example: "Does site-specific conjugation of t-boc-N-amido-PEG7-Amine to tumor-targeting antibodies enhance therapeutic index without inducing immunogenicity?"

- Feasibility : Assess reagent availability and scalability of conjugation protocols.

- Novelty : Compare results with existing PEGylation strategies (e.g., PEG2 vs. PEG7).

- Ethical : Ensure in vivo studies comply with animal welfare guidelines .

Q. What comparative analysis frameworks are suitable for evaluating t-boc-N-amido-PEG7-Amine against other PEG derivatives in drug delivery research?

- Use systematic reviews to aggregate data on pharmacokinetics, biodistribution, and toxicity. Employ meta-analysis tools to quantify effect sizes (e.g., half-life extension ratios) across studies. Contrast findings with structurally analogous compounds (e.g., t-boc-N-amido-PEG5-Azide) to identify PEG-length-dependent trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.